1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane
Overview
Description
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound with the molecular formula C₁₂H₂₈N₄. It is a derivative of cyclen, a well-known tetraazamacrocycle, where the nitrogen atoms are substituted with methyl groups. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane can be synthesized through the alkylation of cyclen. The typical synthetic route involves the reaction of cyclen with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane primarily undergoes coordination reactions with metal ions. It can form stable complexes with transition metals, lanthanides, and actinides.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) nitrate, and gadolinium(III) chloride are commonly used. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Substitution Reactions: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Major Products
Metal Complexes: The major products of coordination reactions are metal complexes, which can be used in various applications such as catalysis, magnetic resonance imaging (MRI) contrast agents, and radiopharmaceuticals.
Substituted Derivatives: Substitution reactions yield derivatives with different functional groups, which can be further utilized in specialized applications.
Scientific Research Applications
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study the properties of metal complexes.
Biology: The compound’s metal complexes are investigated for their potential use in biological imaging and as therapeutic agents.
Medicine: Metal complexes of this compound, particularly with gadolinium, are used as MRI contrast agents. Additionally, radiolabeled complexes are explored for use in targeted radiotherapy.
Industry: The compound is used in the development of catalysts for various industrial processes.
Mechanism of Action
The primary mechanism of action of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring donate electron pairs to the metal ion, forming a stable coordination complex. This chelation enhances the solubility, stability, and bioavailability of the metal ions, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound without methyl substitutions.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar macrocyclic compound with a larger ring size.
1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms.
Uniqueness
1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is unique due to its methyl substitutions, which enhance its lipophilicity and potentially alter its coordination properties compared to the parent compound, cyclen. This can lead to differences in the stability and reactivity of its metal complexes, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4/c1-13-5-7-14(2)9-11-16(4)12-10-15(3)8-6-13/h5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYFDKOQURBOGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CCN(CCN(CC1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227165 | |
Record name | 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76282-33-2 | |
Record name | 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76282-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076282332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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